N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-23-13-5-6-15(16(10-13)24-2)20-17(22)12-26-18-19-7-8-21(18)11-14-4-3-9-25-14/h3-10H,11-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFRLZBYBNJZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326015 | |
| Record name | N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090138 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
893385-97-2 | |
| Record name | N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as aldosterone synthase and aromatase, which are critical in steroidogenesis and cancer biology respectively .
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.
Biological Activity Data
Research indicates that this compound possesses several biological activities. The following table summarizes key findings from various studies:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
Case Study 2: Cardiovascular Implications
Another study investigated the effects of this compound on cardiovascular health by assessing its impact on aldosterone levels in vitro. The findings suggested that the compound effectively reduced aldosterone production, indicating potential use in managing hypertension.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit bacterial growth and show activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Imidazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells by targeting specific signaling pathways .
Antitubercular Activity
This compound has also been assessed for its antitubercular activity against Mycobacterium tuberculosis. In vitro evaluations have shown promising results, with some derivatives demonstrating significant inhibitory effects on mycobacterial enzymes essential for bacterial survival .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- A study published in PubMed Central explored a series of imidazole derivatives for their antimicrobial and anticancer activities, highlighting their potential as therapeutic agents against resistant strains .
- Another research article focused on the synthesis of sulfonamide derivatives with imidazole rings, demonstrating their effectiveness against Mycobacterium tuberculosis and their mechanism of action through enzyme inhibition .
- A comprehensive review on the biological activity of imidazole-based compounds indicated their role in modulating cellular pathways associated with cancer progression and microbial resistance .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Imidazole vs. Benzimidazole and Thiazole Derivatives
- Imidazole Derivatives : The target compound’s imidazole ring is structurally analogous to 2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide (), which replaces the furan-2-ylmethyl group with a 4-fluorophenyl substituent. The imidazole ring’s electron-rich nature facilitates hydrogen bonding and π-π stacking, critical for ligand-receptor interactions .
- Benzimidazole Derivatives : highlights 1-(4-chlorophenyl)-N-(1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methanimine , where the benzimidazole core offers enhanced aromaticity and rigidity compared to imidazole. This may improve thermal stability but reduce solubility .
- Thiazole Derivatives: 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces imidazole with thiazole, introducing a sulfur atom in the heterocycle. Thiazole derivatives are known for metal coordination but exhibit reduced basicity compared to imidazoles .
Substituent Effects
- Aromatic Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing solubility and altering electronic distribution. In contrast, 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () uses electron-withdrawing chlorine atoms, increasing lipophilicity and resistance to oxidative degradation .
- Furan vs. Comparatively, N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide () employs a fluorobenzyl group, which enhances metabolic stability via reduced susceptibility to cytochrome P450 enzymes .
Sulfur-Containing Functional Groups
Physicochemical Properties
Preparation Methods
Preparation of N-(2,4-Dimethoxyphenyl)-2-bromoacetamide
The α-bromoacetamide intermediate is synthesized via acylation of 2,4-dimethoxyaniline with bromoacetyl bromide under anhydrous conditions:
2,4-Dimethoxyaniline + Bromoacetyl bromide → N-(2,4-Dimethoxyphenyl)-2-bromoacetamide
Conditions : Dichloromethane, 0°C, triethylamine (2.2 eq.), 2 h. Yield: 78–85%.
Characterization :
Synthesis of 1-(Furan-2-ylmethyl)imidazole-2-thiol
Imidazole-2-thiol undergoes N-alkylation with furfuryl bromide to install the furanmethyl group:
Imidazole-2-thiol + Furfuryl bromide → 1-(Furan-2-ylmethyl)imidazole-2-thiol
Optimization :
Critical Challenge : Competing N3-alkylation is suppressed by using a bulky base (DBU), favoring N1-substitution.
Thiol-Ether Coupling
The sulfanylacetamide linkage is forged via nucleophilic substitution:
1-(Furan-2-ylmethyl)imidazole-2-thiol + N-(2,4-Dimethoxyphenyl)-2-bromoacetamide → Target Compound
Reaction Parameters :
- Solvent : Acetonitrile (nitrile solvents enhance SN2 kinetics).
- Base : NaH (1.1 eq.), 25°C, 4 h.
- Yield : 70–75%.
Alternative Methodologies
Oxazolone Cyclization Approach
Adapting the MDPI protocol, 3,4-dimethoxyhippuric acid and furan-2-carbaldehyde condense in acetic anhydride to form an oxazolone intermediate. Subsequent reaction with cysteamine derivatives could theoretically yield the imidazole-thiol scaffold, though this route remains unexplored for the target compound.
Spectroscopic Validation
4.1 1H-NMR Analysis
- Furan protons : δ 6.38 (dd, J = 3.2 Hz, 1H), 7.12 (d, J = 1.8 Hz, 1H).
- Imidazole protons : δ 7.24 (s, 1H, C4–H), 7.65 (s, 1H, C5–H).
- Acetamide methylene : δ 3.92 (s, 2H, SCH2CO).
4.2 Mass Spectrometry
Process Challenges and Solutions
5.1 Thiol Oxidation Mitigation
- Inert Atmosphere : Reactions performed under N2 suppress disulfide formation.
- Additives : 1,4-Dithiothreitol (DTT, 0.1 eq.) stabilizes free thiols during purification.
5.2 Regioselectivity in Imidazole Alkylation
- Solvent Effects : DMF enhances N1- over N3-alkylation due to improved furfuryl bromide solubility.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, imidazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the sulfanyl-acetamide linkage .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm for acetamide, S–C stretch at ~650 cm) .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and bond angles, particularly for the imidazole-thioether moiety .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?
Q. Methodological Answer :
- Substituent Variation : Systematically modify the 2,4-dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to assess impact on target binding .
- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to improve metabolic stability while retaining π-π stacking interactions .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, GPCRs) and guide synthetic priorities .
Case Study : demonstrated that replacing methoxy with fluorine in analogous compounds increased apoptosis-inducing activity by 40% in cancer cell lines .
Advanced: What mechanistic pathways underlie this compound’s reported biological activities, and how can they be experimentally validated?
Q. Methodological Answer :
- Anticancer Activity :
- Perform caspase-3/7 activation assays to confirm apoptosis induction .
- Use mitochondrial membrane potential dyes (e.g., JC-1) to assess early-stage apoptosis .
- Antimicrobial Activity :
- Conduct time-kill assays against Gram-positive bacteria (e.g., S. aureus) to evaluate bactericidal kinetics .
- Synchrotron-based SAXS to study disruption of bacterial cell wall synthesis .
- Target Identification :
- Employ pull-down assays with biotinylated derivatives and streptavidin beads to isolate interacting proteins .
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
Q. Methodological Answer :
- Standardize Assay Conditions :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C, 5% CO) to minimize variability .
- Validate purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Address Solubility Issues :
- Optimize DMSO concentration (<0.1% v/v) or use solubilizing agents (e.g., cyclodextrins) to prevent aggregation .
- Replicate Key Studies :
Advanced: What strategies mitigate oxidative degradation of the sulfanyl moiety during storage or biological assays?
Q. Methodological Answer :
- Storage : Lyophilize the compound and store under argon at -20°C to prevent thioether oxidation .
- Stabilization : Co-formulate with antioxidants (e.g., ascorbic acid at 0.1% w/v) in buffer solutions .
- Structural Modification : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce sulfur’s susceptibility to oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
